3-Ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate
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Overview
Description
3-Ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate is a specialized chemical compound with the molecular formula C14H12ClNO4 and a molecular weight of 293.70 g/mol . This compound is known for its versatile applications in scientific research and development, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate typically involves the esterification of 4-chloroquinoline-3,7-dicarboxylic acid with ethyl and methyl alcohols under acidic conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the esterification process, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
3-Ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline-3,7-dicarboxylic acid: A precursor in the synthesis of 3-Ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate.
7-Methylquinoline-3,7-dicarboxylate: A similar compound with different substituents on the quinoline ring.
3-Ethylquinoline-3,7-dicarboxylate: Another derivative with variations in the substituent groups.
Uniqueness
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H12ClNO4 |
---|---|
Molecular Weight |
293.70 g/mol |
IUPAC Name |
3-O-ethyl 7-O-methyl 4-chloroquinoline-3,7-dicarboxylate |
InChI |
InChI=1S/C14H12ClNO4/c1-3-20-14(18)10-7-16-11-6-8(13(17)19-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3 |
InChI Key |
GIMHNUMMJGLHKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C(=O)OC |
Origin of Product |
United States |
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